Home > Products > Screening Compounds P123562 > N~1~-(4-BROMO-2-FLUOROPHENYL)-2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE -

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Catalog Number: EVT-4711547
CAS Number:
Molecular Formula: C17H18BrFN6OS
Molecular Weight: 453.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound is the product of a reaction between 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. Its structure was confirmed by X-ray crystallography and spectral analyses (NMR and IR).

Relevance: While not directly related in function, this compound shares the core 1,2,4-triazole-3-thiol structure with N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. Both compounds feature substitutions at the 4 and 5 positions of the triazole ring, and both have a thioacetamide group linked to the sulfur atom.

1-(4-fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

Compound Description: This compound's crystal structure has been stabilized by a weak intermolecular C-(HN)-N-... hydrogen-bond interaction.

Relevance: This compound exhibits structural similarities with N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. Both compounds share the central 1,2,4-triazole ring with a sulfanyl ethanone group at the 3-position. They both also have substitutions at the 4 and 5 position of the triazole ring, although the specific substituents differ.

1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propane-2-one

Compound Description: This compound is an S-derivative of 4-alkyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols. It was synthesized and its physicochemical properties were investigated using techniques like CHNS analysis, 1H NMR, and chromatographic mass spectral analysis. This compound demonstrated anti-hypoxic activity exceeding Mexidol (a reference drug) and increased the lifespan of rats by 1.0% relative to the reference drug in models of acute hypoxia with hypertension.

Relevance: This compound exhibits structural similarities with N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. They both share the bis-1,2,4-triazole core structure with a thioether linkage. Additionally, both compounds feature an ethyl substituent on one of the triazole rings.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a)

Compound Description: This compound is an N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivative synthesized in a study focusing on creating new compounds with α-glucosidase inhibitory potential.

Relevance: This compound features the same 4-ethyl-4H-1,2,4-triazole-3-yl thioacetamide core structure as N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. They both possess a similar substituted phenyl group attached to the acetamide nitrogen. The key difference lies in the substitution at the 5-position of the triazole ring, where N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has a (5-methyl-1H-pyrazol-1-yl)methyl group and compound 5a has a naphthalen-1-ylmethyl group.

N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides

Compound Description: This series of compounds was synthesized using ethyl 5-methyl-1H-pyrazole-3-carboxylate as a key starting material. The synthesis involved several steps including hydrazinolysis reactions, nucleophilic addition of phenyl isothiocyanate, and alkaline heterocyclicization. The structure of the compounds was confirmed by elemental analysis, 1H NMR spectroscopy, and IR spectrophotometry.

Relevance: This series of compounds bears significant structural resemblance to N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. Both share the 4-phenyl-4H-1,2,4-triazol-3-ylthioacetamide core. The key difference lies in the substitution on the pyrazole ring; the target compound utilizes a 1-substituted 5-methyl-1H-pyrazol group while this series features a 3-substituted 5-methyl-1H-pyrazol group.

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines

Compound Description: This series of compounds were synthesized as part of a study focusing on the preparation of imidazo[4,5-b]pyridine derivatives. The specific synthetic pathway involved reacting 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridine with ethylacetoacetate and ammonium thiocyanate.

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4- triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound was synthesized from a series of reactions starting with phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The synthesis involved alkylation, hydrazide formation, and cyclization reactions. This compound, along with other synthesized Schiff base derivatives, was screened for antimicrobial activities.

Relevance: This compound, while significantly larger and more complex, shares a core structural element with N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide: the 4-phenyl-4H-1,2,4-triazole-3-thiol unit. Both compounds feature a substituted phenyl group at the 4 position and a thioether linkage at the 3 position of the triazole ring.

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This specific triazol compound was synthesized and characterized as part of a larger study exploring the antifungal properties of new triazole compounds containing a thiophene ring. The structure of this particular compound was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, elemental analysis, and X-ray spectral techniques.

1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one

Compound Description: This compound is an S-substituted derivative of 1,2,4-triazol-3-thiol containing a 2-oxopropan-1-yl substituent. Its antimicrobial activity was evaluated against various bacterial and fungal strains, and it showed potent activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with MIC values in the range of 31.25 – 62.5 μg/mL.

Relevance: This compound, like N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, belongs to the class of S-substituted 1,2,4-triazol-3-thiols. Both compounds feature a bis-1,2,4-triazole core structure with a thioether linkage and an ethyl substituent on one of the triazole rings.

1-(4-methoxyphenyl)-2-(4-ethyl-5-(((3-(pyridin-4-yl)1H)-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound is an S-substituted derivative of 1,2,4-triazol-3-thiol containing a 2-aryl-2-oxoethan-1-yl substituent. It demonstrated potent antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. This compound was particularly effective against Pseudomonas aeruginosa with an MIC of 31.25 μg/mL.

Relevance: This compound, like N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, belongs to the class of S-substituted 1,2,4-triazol-3-thiols. Both compounds feature a bis-1,2,4-triazole core structure with a thioether linkage and an ethyl substituent on one of the triazole rings.

2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters

Compound Description: These compounds are esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids synthesized through alkylation of 3-(adamantan-1-yl)-1H-1,2,4-triazole-5-thiol or etherification of the corresponding acid. These esters are considered potential intermediates for synthesizing amides, hydrazides, and ylidenderivatives.

Relevance: Although structurally distinct from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, these compounds are relevant because they highlight the versatility of the 1,2,4-triazole-3-thiol scaffold as a building block for diverse chemical modifications. Both sets of compounds utilize the reactivity of the thiol group to introduce various substituents, emphasizing the chemical flexibility of this moiety in synthesizing potentially bioactive molecules.

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds represents a new class of coumarin-1,2,4-triazol-3-thioether hybrids. They were synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.

Relevance: While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, these compounds share the core 1,2,4-triazole-3-thioether motif. The synthesis of both sets of compounds leverages the reactivity of the thiol group for further functionalization, highlighting the versatility of this chemical group in building diverse molecular structures.

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (12a–o)

Compound Description: This series of compounds are azinane triazole-based derivatives designed and synthesized as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). Compounds 12d and 12m, with methyl phenyl and methyl phenyl substituents, respectively, exhibited the most potent AChE, α-glucosidase, urease, and BChE inhibitory activities.

Relevance: This series, while structurally different from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, demonstrates the potential of incorporating 1,2,4-triazole units in the design of enzyme inhibitors. Both compound sets showcase the diverse ways 1,2,4-triazoles can be functionalized and integrated into larger molecular frameworks to potentially modulate biological activity.

Diethyl (R)-1-(5-( Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-flouro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate (7a-g)

Compound Description: This series of compounds represents novel organophosphorus pyrazole-5-one derivatives of 1,2,4-triazoles. These compounds were synthesized, characterized, and evaluated for their antimicrobial and antifungal activities.

Relevance: While structurally different from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, these compounds highlight the potential of incorporating 1,2,4-triazole units into larger molecular frameworks to explore their biological activities. The focus on antimicrobial and antifungal properties in both sets of compounds underscores the interest in utilizing 1,2,4-triazole derivatives for therapeutic purposes.

N-R-amides and hydrazides of 2-[4-R-5-(3’-methylxanthine-7’-yl)-1,2,4-triazole-3-ylthio]acetic acid (R = CH3, C2H5, C6H5)

Compound Description: This series of compounds were synthesized and their properties investigated as part of a study focused on exploring potential anti-inflammatory activities. The synthesis involved the reaction of 7’-((3-thio-4-R-4H-1,2,4-triazol-5-yl)methyl)-3’-methylxanthine with either 2-chloroacetamide or the corresponding esters of 2-[4-R-5-((3’-methylxanthine-7’-yl)methyl)-1,2,4-triazole-3-ylthio]acetic acid with hydrazine hydrate.

Relevance: This series of compounds, while structurally distinct from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, share a common structural motif: the 1,2,4-triazole-3-ylthioacetic acid unit. Both sets of compounds highlight the use of the reactive thiol group for functionalization and demonstrate the potential of 1,2,4-triazole derivatives in medicinal chemistry.

3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: These compounds were synthesized via a microwave-assisted method involving the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles. The synthesized compounds were evaluated for their antifungal and antibacterial activities.

Relevance: Though this series of compounds differs significantly in structure from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, both belong to the broader class of 1,2,4-triazole derivatives. This highlights the continued interest in synthesizing and exploring the biological activities of various 1,2,4-triazole-containing compounds.

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

Compound Description: This compound was synthesized from the reaction of 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide with hydrazine hydrate. It served as a key intermediate for the synthesis of various derivatives, including arylidene amino derivatives, thiourea derivatives, and thiazolidine derivatives.

Relevance: Although structurally distinct from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, this compound demonstrates the synthetic versatility of the 1,2,4-triazole moiety. Both highlight the diverse ways this heterocyclic ring can be incorporated into larger structures and used as a building block for new compounds with potential biological activities.

2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide derivatives (5a–j)

Compound Description: This series of compounds are 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring. They were synthesized from a multi-step process starting from 8-hydroxyquinoline. The final compounds were obtained by reacting 3-mercapto-1,2,4-triazole derivative (4) with various 2-chloro-N-(substituted (benzo)/thiazole)acetamide derivatives.

Relevance: These compounds, while structurally different from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, belong to the same broad class of 1,2,4-triazole derivatives. They exemplify the diverse ways in which the 1,2,4-triazole ring can be functionalized to create new molecules with potential antimicrobial activity.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, specifically a 1,2,4-triazole derivative, synthesized and evaluated for its antioxidant and anticancer activity. It was found to be the most active compound against the human glioblastoma U-87 cell line.

Relevance: This compound highlights the potential of incorporating 1,2,4-triazole units in the design of anticancer agents, a focus also shared by research involving N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, although the specific biological targets and structures differ.

5-bromo-1-ethyl-3-methyl-2-[(phenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-indole (3) and 5-bromo-1-ethyl-2-[(4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-3-methyl-1H-indole (6)

Compound Description: These compounds are indole derivatives substituted at the 2-position with a (phenyl/4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl chain. They were found to be potent inhibitors of retinoic acid (RA) metabolism. Notably, compound 3 showed 68.9% inhibition, and compound 6 showed 60.4% inhibition, comparable to the inhibitory effect of ketoconazole (70% inhibition) at the same concentration (100 μM).

Relevance: This series, while structurally distinct from N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, highlights the utility of the 1,2,4-triazole unit in modulating biological activity. Both compound sets showcase the potential of incorporating 1,2,4-triazoles into different molecular frameworks to target various biological pathways, underscoring their potential in medicinal chemistry.

N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: These compounds are novel dopamine D3 receptor (D3R) antagonists developed as potential treatments for opioid and cocaine use disorders. They are highly selective for D3R and have demonstrated translational potential for treating opioid use disorder. In contrast to other D3R antagonists like GSK598,809 and SB-277,011A, which have shown adverse cardiovascular effects in the presence of cocaine, R-VK4-40 and R-VK4-116 did not exhibit such adverse effects. Instead, they reduced blood pressure and heart rate and attenuated drug-induced increases in these parameters.

Relevance: While structurally unrelated to N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, these compounds exemplify the importance of exploring diverse chemical scaffolds for specific biological targets. Both research efforts highlight the continual search for new compounds with desired biological activities, emphasizing the breadth of medicinal chemistry research.

N,N-dimethyl-2-{5-[(1H-1,2,4-triazol-l-yl)methyl]-1H-indol-3-yl)ethan-1-amine (rizatriptan; 3)

Compound Description: This compound, rizatriptan, is a known drug used for treating migraines. The provided paper outlines a new synthetic methodology for preparing indole derivatives like rizatriptan, which are substituted with a 2-(dialkylamino)ethyl group at the 3-position.

Relevance: While not structurally similar to N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, rizatriptan highlights the therapeutic potential of incorporating the 1,2,4-triazole moiety into drug molecules. Both cases demonstrate the versatility of the 1,2,4-triazole ring system in the development of new pharmaceutical agents.

Properties

Product Name

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[4-ethyl-5-[(5-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C17H18BrFN6OS

Molecular Weight

453.3 g/mol

InChI

InChI=1S/C17H18BrFN6OS/c1-3-24-15(9-25-11(2)6-7-20-25)22-23-17(24)27-10-16(26)21-14-5-4-12(18)8-13(14)19/h4-8H,3,9-10H2,1-2H3,(H,21,26)

InChI Key

LMSGLJJBKVFATA-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)CN3C(=CC=N3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)CN3C(=CC=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.